Isonicotinic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide
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Overview
Description
N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is part of the isonicotinoyl hydrazones family, which are derivatives of isoniazid, a well-known anti-tuberculosis drug .
Preparation Methods
The synthesis of N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE involves several steps. One common method includes the reaction of isoniazid with benzylidene derivatives under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the process . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets. It primarily acts by inhibiting the synthesis of essential bacterial cell wall components, leading to cell lysis and death . The compound targets enzymes involved in the biosynthesis of mycolic acids, which are crucial for the survival of mycobacteria .
Comparison with Similar Compounds
N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE is unique due to its specific structural features and biological activity. Similar compounds include:
Isonicotinoyl hydrazones of pyridoxine derivatives: These compounds also exhibit antimicrobial activity but differ in their structural composition and specific applications.
Thiazolidine derivatives: Known for their diverse therapeutic properties, these compounds share some pharmacological activities with N’-[(Z)-(1-BENZYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDENE)METHYL]ISONICOTINOHYDRAZIDE but have different core structures.
Properties
Molecular Formula |
C18H15N5O4 |
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Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15N5O4/c24-15(13-6-8-19-9-7-13)22-20-10-14-16(25)21-18(27)23(17(14)26)11-12-4-2-1-3-5-12/h1-10,26H,11H2,(H,22,24)(H,21,25,27)/b20-10+ |
InChI Key |
ASISQUIWHPDOHB-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)/C=N/NC(=O)C3=CC=NC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=NNC(=O)C3=CC=NC=C3)O |
solubility |
53.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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